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molecular formula C5H6N2O2 B020015 6-Methyluracil CAS No. 626-48-2

6-Methyluracil

Cat. No. B020015
M. Wt: 126.11 g/mol
InChI Key: SHVCSCWHWMSGTE-UHFFFAOYSA-N
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Patent
US04532240

Procedure details

Bromine (39.97 g, 0.25 mole) was added dropwise to a cooled mixture of 31.5 g (0.25 mole) of 6-methyl-2,4(1H,3H)pyrimidinedione in 200 ml of glacial acetic acid. The resulting mixture was stirred at ambient temperature for 16 hours and then filtered. The solid which was collected was washed with water and dried in vacuo overnight at 69° C. to give 39.9 g of the product as a white solid, mp 254° C. (dec.).
Quantity
39.97 g
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH3:3][C:4]1[NH:9][C:8](=[O:10])[NH:7][C:6](=[O:11])[CH:5]=1>C(O)(=O)C>[Br:1][C:5]1[C:6](=[O:11])[NH:7][C:8](=[O:10])[NH:9][C:4]=1[CH3:3]

Inputs

Step One
Name
Quantity
39.97 g
Type
reactant
Smiles
BrBr
Name
Quantity
31.5 g
Type
reactant
Smiles
CC1=CC(NC(N1)=O)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at ambient temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid which was collected
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo overnight at 69° C.
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(NC(NC1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 39.9 g
YIELD: CALCULATEDPERCENTYIELD 77.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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